Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate is a complex organic compound that features a quinoxaline core, a fluorobenzoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the fluorobenzoyl group and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester with a fluorobenzoyl group.
Methyl 3-fluorobenzoate: Another ester with a fluorobenzoyl group at a different position.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate is unique due to its quinoxaline core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-16-23(29)27(15-17-7-9-19(10-8-17)25(31)32-2)21-5-3-4-6-22(21)28(16)24(30)18-11-13-20(26)14-12-18/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQOURTEVLBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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